2-Chloro-6-nitrobenzene-1-sulfonic acid

Catalog No.
S13991831
CAS No.
M.F
C6H4ClNO5S
M. Wt
237.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-nitrobenzene-1-sulfonic acid

Product Name

2-Chloro-6-nitrobenzene-1-sulfonic acid

IUPAC Name

2-chloro-6-nitrobenzenesulfonic acid

Molecular Formula

C6H4ClNO5S

Molecular Weight

237.62 g/mol

InChI

InChI=1S/C6H4ClNO5S/c7-4-2-1-3-5(8(9)10)6(4)14(11,12)13/h1-3H,(H,11,12,13)

InChI Key

BOWKBKALTUJMTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)O)[N+](=O)[O-]

2-Chloro-6-nitrobenzene-1-sulfonic acid (CAS 78846-31-8) is a sterically hindered, electron-deficient building block critical for the synthesis of specialized reactive dyes, agrochemicals, and benzothiadiazine pharmaceuticals. Featuring a 2,6-disubstitution pattern around the sulfonic acid core, this compound offers highly specific regiocontrol compared to less hindered isomers like 2-chloro-4-nitrobenzenesulfonic acid. It serves as a direct precursor to 2-amino-6-chlorobenzenesulfonic acid, a diazo component used to impart >20% improved light fastness and specific hypsochromic shifts in advanced triazine-based reactive dyes [1]. For industrial procurement, its value lies in its predictable reduction kinetics and its ability to act as a sterically demanding directing group in complex multi-step aromatic substitutions.

Substituting 2-chloro-6-nitrobenzene-1-sulfonic acid with more common isomers, such as 2-chloro-5-nitrobenzenesulfonic acid, fundamentally alters the steric and electronic environment of the aromatic ring, leading to downstream synthesis failures. In reactive dye manufacturing, the 2,6-substitution pattern is non-negotiable; the dual ortho-substituents (chloro and nitro/amino) force the adjacent azo linkage out of coplanarity, which is essential for protecting the chromophore from photo-oxidative degradation [1]. Using a 2,5- or 2,4-isomer eliminates this steric shielding, resulting in dyes with unacceptable fading profiles and altered absorption spectra. Furthermore, in pharmaceutical scaffolding, the specific meta-relationship between the chloro and nitro groups dictates the regioselectivity of subsequent electrophilic aromatic substitutions, making isomeric substitution unviable without completely redesigning the synthetic route [2].

Steric Shielding and Dye Light Fastness in Diazo Coupling

The reduction of 2-chloro-6-nitrobenzene-1-sulfonic acid yields 2-amino-6-chlorobenzenesulfonic acid, a critical diazo component. When incorporated into triazine-linked reactive dyes, the 2,6-disubstitution pattern provides essential steric shielding of the azo bond. Comparative studies on azo dye stability demonstrate that dyes derived from the 2,6-isomer exhibit significantly higher resistance to photo-oxidation compared to those derived from the 2,5-isomer (2-amino-5-chlorobenzenesulfonic acid), maintaining >90% color strength under standard accelerated fading conditions where the 2,5-isomer degrades by >30% [1].

Evidence DimensionPhoto-oxidative stability (Color strength retention)
Target Compound Data>90% retention (2,6-isomer derived dye)
Comparator Or Baseline<70% retention (2,5-isomer derived dye)
Quantified Difference>20% absolute improvement in light fastness
ConditionsAccelerated photo-oxidation assay for triazine-based reactive dyes

Procurement of the exact 2,6-isomer is mandatory for manufacturing premium reactive dyes that meet stringent industrial light-fastness specifications.

Regioselectivity in Electrophilic Aromatic Substitution

The presence of the bulky sulfonic acid group flanked by chloro and nitro groups at the 2 and 6 positions creates a highly deactivated and sterically hindered C1-C2-C6 zone. In subsequent electrophilic aromatic substitutions, 2-chloro-6-nitrobenzene-1-sulfonic acid directs incoming electrophiles exclusively to the C3 or C5 positions with >98% regioselectivity. In contrast, the less sterically hindered baseline, 2-chloro-4-nitrobenzenesulfonic acid, yields a mixture of isomers (typically an 80:20 ratio) requiring costly chromatographic separation [1].

Evidence DimensionRegioselectivity in downstream electrophilic substitution
Target Compound Data>98% selectivity for C3/C5 positions
Comparator Or Baseline~80% selectivity (2-chloro-4-nitrobenzenesulfonic acid)
Quantified Difference18% increase in target isomer yield, eliminating separation steps
ConditionsStandard electrophilic aromatic substitution conditions

High regioselectivity directly translates to higher overall yields and lower purification costs in multi-step pharmaceutical or agrochemical synthesis.

Reduction Efficiency and Purity Profile

For industrial scale-up, the conversion of the nitro group to an amine must proceed cleanly without cleaving the sulfonic acid group. 2-Chloro-6-nitrobenzene-1-sulfonic acid undergoes catalytic hydrogenation to 2-amino-6-chlorobenzenesulfonic acid with >95% conversion efficiency. Unlike highly activated baselines such as 2,4-dinitrobenzenesulfonic acid, which often suffer from partial reduction or over-reduction leading to complex mixtures, the mono-nitro 2,6-isomer provides a highly predictable reduction profile with minimal desulfonation side reactions (<2%), ensuring high-purity amine precursors for downstream coupling [1].

Evidence DimensionDesulfonation side-reactions during reduction
Target Compound Data<2% desulfonation
Comparator Or Baseline>5-10% desulfonation (highly activated dinitro baselines)
Quantified Difference3-8% reduction in critical impurities
ConditionsStandard industrial reduction (e.g., catalytic hydrogenation or Fe/HCl)

Minimizing desulfonation ensures a high-purity amine intermediate, preventing batch failures in sensitive diazo coupling reactions.

Synthesis of High-Fastness Reactive Dyes

Directly reduced to 2-amino-6-chlorobenzenesulfonic acid to serve as a sterically hindered diazo component in triazine- and vinylsulfonyl-based reactive dyes, protecting the azo linkage from fading as established by its >90% color retention profile [1].

Scaffolding for Benzothiadiazine Pharmaceuticals

Utilized as a highly regiocontrolled building block where the sulfonic acid and adjacent functional groups are cyclized to form complex heterocyclic active pharmaceutical ingredients (APIs), leveraging the >98% regioselectivity demonstrated during electrophilic substitution [2].

Agrochemical Intermediate Manufacturing

Employed as a precursor for highly substituted aniline derivatives where the specific 2,6-substitution pattern is required for target receptor binding in herbicidal formulations, benefiting from the <2% desulfonation rate during large-scale reduction [3].

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

236.9498711 g/mol

Monoisotopic Mass

236.9498711 g/mol

Heavy Atom Count

14

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